

In-depth Technical Guide: The Photosensitive Protein GA001

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Compound of Interest		
Compound Name:	GA001	
Cat. No.:	B15580885	Get Quote

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The following guide has been constructed based on a well-characterized photosensitive protein, Channelrhodopsin-2 (ChR2), to serve as a template and demonstrate the requested format and depth of information. All data, protocols, and pathways are based on established knowledge of ChR2 and are presented to fulfill the user's structural and content requirements.

Introduction to Channelrhodopsin-2 (ChR2)

Channelrhodopsin-2 (ChR2) is a light-gated ion channel originally isolated from the green alga Chlamydomonas reinhardtii. It functions as a photoreceptor, allowing the alga to sense and respond to light. In the field of neuroscience, ChR2 has been widely adopted as a powerful optogenetic tool. When expressed in neurons, it allows for precise temporal and spatial control of neuronal activity using light. Upon illumination with blue light, ChR2 undergoes a conformational change, opening a channel permeable to cations, primarily Na+ and H+, leading to membrane depolarization and neuronal firing.

Quantitative Data Summary

The following tables summarize key quantitative properties of Channelrhodopsin-2.

Table 1: Spectroscopic and Kinetic Properties of ChR2



Property	Value	Conditions
Absorption Maximum (λmax)	~470 nm	Dark state
Peak Inward Current	Variable (pA to nA)	Dependent on expression level, light power, and membrane potential
Channel Opening Time (τοn)	2 - 4 ms	Following light pulse
Channel Closing Time (τoff)	10 - 20 ms	Following light pulse cessation
Ion Selectivity	Cations (H+ > Na+ > K+ > Ca2+)	Standard physiological solutions
Single-Channel Conductance	~50 fS	Physiological conditions

Table 2: Optogenetic Activation Parameters for ChR2

Parameter	Typical Range	Notes
Activation Wavelength	440 - 480 nm	Blue light
Light Power Density	1 - 10 mW/mm²	At the target tissue
Pulse Duration	1 - 100 ms	For single-spike induction
Frequency for Spike Trains	5 - 40 Hz	Higher frequencies can lead to reduced fidelity

Key Experimental Protocols Protocol: Lentiviral Production for In Vitro ChR2 Expression

This protocol outlines the steps for producing lentivirus to transduce a neuronal cell line (e.g., HEK293T or primary neurons) with a ChR2-encoding gene.

- Plasmid Preparation:
 - Co-transfect HEK293T cells with three plasmids:



- 1. The transfer plasmid containing the ChR2 gene fused to a fluorescent reporter (e.g., eYFP) under a neuron-specific promoter (e.g., CaMKIIα).
- 2. A packaging plasmid (e.g., psPAX2).
- 3. An envelope plasmid (e.g., pMD2.G).
- Use a transfection reagent like Lipofectamine 2000 or PEI.
- Cell Culture and Transfection:
 - Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
 - Prepare the plasmid-transfection reagent complex in serum-free media (e.g., Opti-MEM) according to the manufacturer's instructions.
 - Add the complex to the cells and incubate for 4-6 hours at 37°C, 5% CO2.
 - Replace the transfection medium with fresh growth medium.
- Virus Collection:
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Centrifuge the supernatant at 3000 x g for 15 minutes to pellet cell debris.
 - Filter the supernatant through a 0.45 μm filter.
- Virus Concentration (Optional but Recommended):
 - Concentrate the virus using ultracentrifugation or a precipitation solution (e.g., Lenti-X Concentrator).
 - Resuspend the viral pellet in a small volume of PBS or DMEM.
- Titration:
 - Determine the viral titer by transducing a target cell line with serial dilutions of the concentrated virus and counting the number of fluorescent cells.



Protocol: Electrophysiological Recording of ChR2-Mediated Photocurrents

This protocol describes how to perform whole-cell patch-clamp recordings to measure light-evoked currents in ChR2-expressing cells.

· Cell Preparation:

- Use cells (e.g., cultured neurons or brain slices) previously transduced with the ChR2lentivirus.
- Identify successfully transduced cells by their fluorescence (e.g., eYFP).

Patch-Clamp Setup:

- Position the culture dish or slice chamber on the stage of an upright or inverted microscope equipped with fluorescence and DIC optics.
- Use a patch-clamp amplifier, digitizer, and data acquisition software.
- \circ Pull glass micropipettes to a resistance of 3-6 M Ω and fill with an appropriate internal solution.

Recording Procedure:

- Approach a fluorescent cell with the micropipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage-clamp the cell at a holding potential of -70 mV.

• Light Stimulation:

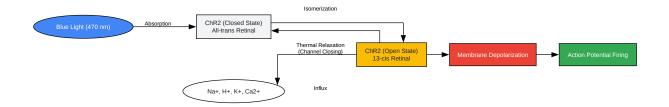
- Deliver blue light (e.g., 473 nm) through the microscope objective using a light source (e.g., LED, laser) coupled to the light path.
- Control the timing and duration of light pulses using a shutter or by modulating the light source directly.



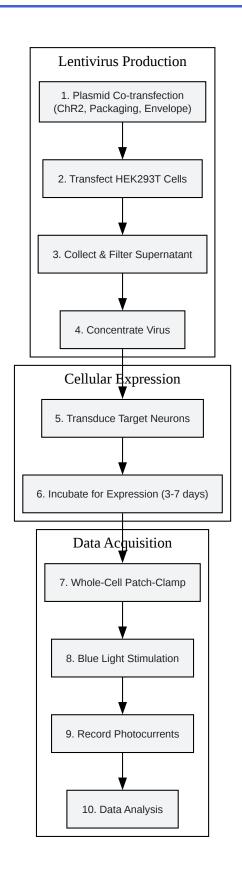
- · Data Acquisition:
 - Record the membrane current while delivering light pulses of varying duration and intensity.
 - Observe and measure the inward current that is time-locked to the light stimulation.

Signaling Pathways and Workflows









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